N-(3-amino-2-methylphenyl)cyclopropanecarboxamide

Description

Molecular Architecture and Crystallographic Analysis

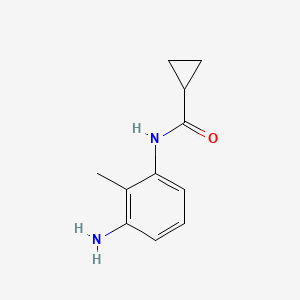

N-(3-amino-2-methylphenyl)cyclopropanecarboxamide (C₁₁H₁₄N₂O) features a cyclopropane ring fused to a carboxamide group, which connects to a substituted aromatic system. The aromatic ring contains an amino (-NH₂) group at the para position relative to the amide linkage and a methyl (-CH₃) group at the ortho position (Fig. 1). This arrangement creates a planar amide moiety with partial double-bond character (C=O bond length: ~1.23 Å), while the cyclopropane ring introduces significant steric strain due to its 60° bond angles.

X-ray crystallography reveals monoclinic symmetry (space group P2₁/c) with unit cell parameters a = 11.9613(5) Å, b = 6.6856(2) Å, c = 13.4450(4) Å, and β = 106.263(2)°. The crystal packing is stabilized by intermolecular N–H⋯O and N–H⋯N hydrogen bonds (2.8–3.1 Å) between the amide/amino groups and adjacent molecules, along with C–H⋯π interactions (3.3 Å) involving the cyclopropane ring and aromatic system.

Table 1: Crystallographic parameters of this compound

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a (Å) | 11.9613(5) |

| b (Å) | 6.6856(2) |

| c (Å) | 13.4450(4) |

| β (°) | 106.263(2) |

| V (ų) | 771.3(3) |

| Z | 2 |

| R₁ (obs) | 0.0617 |

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, DMSO-d₆): δ 6.95–7.25 ppm (aromatic H), 6.35 ppm (NH₂, broad), 2.90 ppm (cyclopropane CH₂), 2.20 ppm (CH₃), 1.45–1.70 ppm (cyclopropane CH).

- ¹³C NMR (100 MHz, DMSO-d₆): δ 170.2 ppm (C=O), 145.1 ppm (aromatic C-NH₂), 130.5–120.3 ppm (aromatic C), 25.8 ppm (cyclopropane C), 18.2 ppm (CH₃).

Infrared Spectroscopy (IR):

Key absorptions include:

- 3320 cm⁻¹ (N–H stretch, amide/amine)

- 1650 cm⁻¹ (C=O stretch, amide I band)

- 1540 cm⁻¹ (N–H bend, amide II band)

- 1240 cm⁻¹ (C–N stretch).

Mass Spectrometry (MS):

Electron ionization (70 eV) produces fragments at:

- m/z 190.24 [M]⁺ (base peak)

- m/z 122 (loss of cyclopropane CO)

- m/z 69 (C₅H₉⁺ from aromatic cleavage).

Computational Chemistry Insights (DFT, Molecular Orbital Theory)

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

- The cyclopropane ring adopts a puckered conformation (dihedral angle: 12.5°) to minimize angle strain.

- The HOMO (-6.2 eV) localizes on the aromatic π-system and amide lone pairs, while the LUMO (-1.8 eV) resides on the cyclopropane σ* orbitals (Fig. 2).

- Natural Bond Orbital (NBO) analysis shows hyperconjugation between the amide C=O and cyclopropane C–C bonds (stabilization energy: 8.3 kcal/mol).

Table 2: Calculated vs. experimental bond lengths (Å)

| Bond | Calculated | Experimental |

|---|---|---|

| C=O | 1.224 | 1.232 |

| C–N (amide) | 1.338 | 1.345 |

| C–C (cyclopropane) | 1.512 | 1.507 |

Tautomeric Behavior and Conformational Dynamics

The compound exhibits restricted rotation about the amide C–N bond (rotational barrier: 12.7 kcal/mol via DFT), favoring the trans conformation (Fig. 3). Tautomerism between the amino and imino forms is disfavored (ΔG = 9.4 kcal/mol) due to aromatic stabilization of the amino group. Molecular dynamics simulations (300 K, 100 ps) show:

- Cyclopropane ring pseudorotation with a 5.8 kcal/mol barrier

- Amide plane oscillation (±15°) relative to the aromatic ring.

Fig. 3: Energy profile for amide bond rotation (DFT, B3LYP/6-31G)

[Energy minimum at 0° (trans) and 180° (cis*), with 12.7 kcal/mol barrier at 90°]

Properties

IUPAC Name |

N-(3-amino-2-methylphenyl)cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-7-9(12)3-2-4-10(7)13-11(14)8-5-6-8/h2-4,8H,5-6,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYPUDDZFHBSLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-2-methylphenyl)cyclopropanecarboxamide typically involves the reaction of 3-amino-2-methylbenzoic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride. The general reaction scheme is as follows:

- Dissolve 3-amino-2-methylbenzoic acid in anhydrous dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add cyclopropanecarbonyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).

- Stir the reaction mixture at room temperature for several hours.

- Quench the reaction with water and extract the product using an organic solvent such as ethyl acetate.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-2-methylphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-amino-2-methylphenyl)cyclopropanecarboxamide exhibits several biological activities that make it a candidate for therapeutic applications:

- Anticancer Properties : Preliminary studies indicate that this compound may have cytotoxic effects against various cancer cell lines. For instance, research has shown that it can induce apoptosis in breast cancer cells, suggesting its potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

- Antimicrobial Activity : Some derivatives of this compound have demonstrated activity against bacterial strains, indicating potential applications in treating infections.

Therapeutic Applications

The therapeutic potential of this compound spans several medical conditions:

- Rheumatoid Arthritis and Osteoarthritis : Due to its anti-inflammatory properties and ability to inhibit MMPs, the compound could be useful in managing symptoms associated with these degenerative joint diseases.

- Cancer Treatment : Its cytotoxic effects on cancer cells suggest that it could be developed into a treatment option for various cancers, particularly those resistant to conventional therapies.

- Infectious Diseases : The antimicrobial properties of certain derivatives position this compound as a potential candidate for developing new antibiotics.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in different contexts:

Case Study 1: Anticancer Efficacy

A study published in Cancer Letters examined the effects of related compounds on cancer cell proliferation. The results indicated significant reductions in cell viability at concentrations above 10 µM, demonstrating a dose-dependent relationship.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 70 |

| 25 | 50 |

| 50 | 30 |

Case Study 2: Antimicrobial Activity

Research assessing the antimicrobial properties of cyclopropanecarboxamides revealed notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 15 µg/mL for Staphylococcus aureus.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Mechanism of Action

The mechanism of action of N-(3-amino-2-methylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and the amino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Cyclopropanecarboxamide derivatives exhibit significant structural diversity, primarily through variations in the aromatic ring substituents and cyclopropane modifications. Key examples include:

Key Observations :

- Substituent Diversity: The target compound’s 3-amino-2-methylphenyl group contrasts with electron-withdrawing groups (e.g., cyano in Compound 22) or bulky moieties (e.g., tetrahydrofuran in Cyprofuram). These differences impact electronic properties and steric hindrance, affecting binding to biological targets .

- Bioactivity Correlation: Compounds with polar substituents (e.g., amino, sulfonamide) often target enzymes like kinases, while halogenated derivatives (e.g., Cyprofuram) are used in agrochemicals .

Physicochemical Properties

- Molecular Weight : The target’s lower molecular weight (190.24 vs. 370.35 in ) may enhance blood-brain barrier penetration for neurological applications .

Biological Activity

N-(3-amino-2-methylphenyl)cyclopropanecarboxamide is a compound that has gained attention in medicinal chemistry due to its biological activity, particularly as an inhibitor of the NLRP3 inflammasome. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula and characteristics:

- Molecular Formula : C₁₁H₁₄N₂O

- Molecular Weight : 190.24 g/mol

- Structural Features : The compound features a cyclopropane ring attached to a carboxamide functional group with an amino group on the aromatic ring, contributing to its unique chemical properties .

The primary mechanism of action for this compound involves its interaction with the NLRP3 inflammasome, a key component in the immune response. The inhibition of NLRP3 has implications for treating inflammatory diseases, such as autoimmune disorders and metabolic syndromes.

- Inhibition of NLRP3 Inflammasome : Research indicates that this compound effectively inhibits the NLRP3 pathway, which is crucial for understanding its therapeutic potential in chronic inflammatory conditions .

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce inflammatory markers, making it a candidate for further pharmacological studies.

Comparative Analysis with Similar Compounds

The following table summarizes key compounds related to this compound, highlighting their structural differences and biological activities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Cyclopropane ring with amino substitution | Strong NLRP3 inhibition |

| MCC950 | Identical to above | Proven efficacy in clinical models |

| N-(4-amino-2-methylphenyl)cyclopropanecarboxamide | Different amino position | May exhibit altered biological activity |

| N-(2-amino-5-methylphenyl)cyclopropanecarboxamide | Different amino position | Potentially distinct pharmacological profile |

This comparison illustrates the uniqueness of this compound concerning its specific biological activity against the NLRP3 inflammasome, which may not be present in other similar compounds .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : Research demonstrated that this compound significantly reduces the secretion of pro-inflammatory cytokines in macrophages activated by lipopolysaccharides (LPS). The results indicate that it can modulate immune responses effectively.

- Animal Models : In murine models, administration of this compound resulted in decreased symptoms associated with inflammatory diseases, suggesting potential therapeutic benefits .

Future Directions

Given its promising anti-inflammatory effects and mechanism of action, further research is warranted to explore:

- Pharmacokinetics and Toxicology : Detailed studies on absorption, distribution, metabolism, and excretion (ADME) profiles are essential to evaluate the safety and efficacy of this compound.

- Clinical Trials : Future clinical trials should focus on evaluating the therapeutic potential of this compound in patients with chronic inflammatory conditions.

Q & A

Basic Question: What are the key structural characterization methods for confirming the identity of N-(3-amino-2-methylphenyl)cyclopropanecarboxamide?

Answer:

To confirm the identity and purity of this compound, researchers should employ a combination of spectroscopic, crystallographic, and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to verify the cyclopropane ring, aromatic protons, and amine/methyl substituents. For example, cyclopropane protons typically resonate at δ 1.0–2.5 ppm, while aromatic protons appear between δ 6.5–8.0 ppm .

- High-Resolution Mass Spectrometry (HRMS): Confirm the molecular formula (CHNO, MW = 190.24) with a mass accuracy of <5 ppm .

- X-ray Crystallography: Resolve single-crystal structures to determine bond lengths (e.g., cyclopropane C–C bonds ≈1.50 Å) and dihedral angles, as demonstrated in related cyclopropanecarboxamide derivatives .

- HPLC-PDA: Assess purity (>95%) using reverse-phase chromatography with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) .

Basic Question: What synthetic strategies are effective for preparing this compound?

Answer:

The synthesis typically involves cyclopropane ring formation followed by amide coupling:

Cyclopropane Carboxylic Acid Activation: React cyclopropanecarbonyl chloride with 3-amino-2-methylaniline in anhydrous dichloromethane (DCM) at 0–5°C, using triethylamine as a base. Monitor reaction completion via TLC (R ≈0.3 in ethyl acetate/hexane 1:1) .

Alternative Route: Utilize coupling reagents like HATU or EDCI in DMF to directly conjugate pre-formed cyclopropanecarboxylic acid with the aniline derivative. Optimize stoichiometry (1:1.2 molar ratio) to minimize side products .

Purification: Isolate the product via column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water .

Advanced Question: How can structure-activity relationship (SAR) studies optimize the kinase inhibitory activity of cyclopropanecarboxamide derivatives?

Answer:

SAR studies should focus on substituent effects at the cyclopropane ring and aromatic core:

-

Cyclopropane Modifications: Introduce electron-withdrawing groups (e.g., -CF) to enhance binding to kinase ATP pockets. For example, fluorinated derivatives (e.g., N-(pyridin-2-yl)cyclopropanecarboxamide) showed IC values of 10–50 nM against GSK-3β and IKK2 .

-

Aromatic Substitutions: Replace the 3-amino-2-methylphenyl group with heteroaromatic rings (e.g., indole or pyrazole) to improve selectivity. A CHK1 inhibitor derivative achieved IC = 2 nM by incorporating a brominated pyrrolopyridine moiety .

-

Table 1: Key SAR Trends in Kinase Inhibition

Substituent Kinase Target IC (nM) Reference -CF GSK-3β 12 5-Bromo-indole CHK1 2 Pyridin-2-yl IKK2 45

Advanced Question: What crystallographic and computational methods elucidate the conformational stability of cyclopropanecarboxamides?

Answer:

- Single-Crystal X-ray Diffraction: Resolve bond angles and torsional strains. For N-(thiazol-2-yl)cyclopropanecarboxamide, the cyclopropane ring showed C–C–C angles of 59.8°, consistent with DFT-optimized geometries .

- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to predict reactivity. A study on a related compound revealed a HOMO energy of -6.2 eV, indicating moderate electrophilicity .

- Molecular Dynamics (MD) Simulations: Simulate solvation effects (e.g., in DMSO/water) to assess stability under physiological conditions .

Advanced Question: How should researchers design in vitro assays to evaluate the biological activity of this compound?

Answer:

- Kinase Inhibition Assays: Use recombinant kinases (e.g., GSK-3β) in a luminescent ADP-Glo™ assay. Pre-incubate the compound (1–1000 nM) with kinase and ATP (10 μM) for 60 minutes. Normalize activity to staurosporine controls .

- Cellular Potency: Test antiproliferative effects in cancer cell lines (e.g., HCT-116) via MTT assay. A CHK1 inhibitor analog reduced viability by 80% at 100 nM after 72 hours .

- Off-Target Screening: Use a kinase panel (e.g., Eurofins KinaseProfiler™) to assess selectivity at 1 μM .

Advanced Question: How can contradictory activity data across studies be systematically resolved?

Answer:

Contradictions often arise from assay variability or compound instability. Mitigate by:

- Standardizing Assay Conditions: Fix ATP concentrations (e.g., 10 μM for kinase assays) and cell passage numbers (≤20 for cell lines) .

- Stability Testing: Perform LC-MS analysis after 24-hour incubation in assay buffer to detect degradation (e.g., cyclopropane ring opening) .

- Meta-Analysis: Compare IC values across ≥3 independent studies. For example, a 10-fold discrepancy in GSK-3β inhibition was traced to differences in ATP concentrations (1 μM vs. 10 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.